molecular formula C23H44O4 B1584220 Diethyl hexadecylmalonate CAS No. 41433-81-2

Diethyl hexadecylmalonate

Cat. No. B1584220
CAS RN: 41433-81-2
M. Wt: 384.6 g/mol
InChI Key: LPEPQDSUFATBAM-UHFFFAOYSA-N
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Description

Diethyl hexadecylmalonate is a derivative of diethyl malonate . It can be combined with urea under the action of a strong base to form a barbiturate . Its CAS Registry Number is 41433-81-2 .


Synthesis Analysis

The synthesis of Diethyl hexadecylmalonate involves several methods . One method involves the use of tetrabutylammomium bromide and potassium carbonate in acetonitrile, heated for 72 hours . Another synthetic route involves the use of diethyl malonate as a starting material .


Molecular Structure Analysis

The molecular formula of Diethyl hexadecylmalonate is C23H44O4 . Its molecular weight is 384.59 . Further structural analysis can be done using techniques like X-ray crystal structure analysis .


Chemical Reactions Analysis

Diethyl hexadecylmalonate, being a derivative of diethyl malonate, can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate . More research is needed to fully understand the range of chemical reactions it can undergo .

Scientific Research Applications

Plasticizer Applications

  • Diethyl hexadecylmalonate, a derivative of diethyl allylmalonate, has been used in the synthesis of plasticizers. Mamedov (2001) found that chlorinated diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, which are derivatives of diethyl allylmalonate, are efficient plasticizers for poly(vinyl chloride) polymers (Mamedov, 2001).

Organic Synthesis

  • In the realm of organic synthesis, diethyl allylmalonate has been employed in various reactions. Snider and Buckman (1989) described its use in manganese (III) based oxidative free-radical annulations, producing methylenecyclopentanes (Snider & Buckman, 1989).
  • Pardo et al. (1981) demonstrated its application in reductive α-deoxygenation of α-acetoxy or α-alkony esters, leading to the generation of ester enolates under aprotic conditions (Pardo, Ghosh, & Salomon, 1981).

Eco-Friendly Chemical Processes

  • Li et al. (2013) explored the hydrocyanation of diethyl arylidenemalonates using potassium hexacyanoferrate (II) as an eco-friendly cyanide source. This process emphasizes the use of non-toxic materials in chemical synthesis (Li et al., 2013).

Catalysis

  • Stewart et al. (2010) investigated the use of diethyl diallylmalonate in ring-closing metathesis using ruthenium catalysts, providing insights into the efficiency of these processes (Stewart et al., 2010).
  • Schepmann and Mynderse (2010) described an advanced guided-inquiry experiment for the organic laboratory using diethyl diallylmalonate in ring-closing metathesis (Schepmann & Mynderse, 2010).

Material Science

  • Carignano (2013) utilized diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, a compound related to diethyl hexadecylmalonate, in molecular dynamics simulation studies for solid electrolytes in storage and light harvesting devices (Carignano, 2013).

Pharmaceutical Applications

  • Perraud and Laboret (1995) explored the use of lipase in catalyzing esterification reactions involving diethyl ether, demonstrating its potential in biocatalyst applications (Perraud & Laboret, 1995).

properties

IUPAC Name

diethyl 2-hexadecylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-5-2)23(25)27-6-3/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPQDSUFATBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194354
Record name Diethyl cetylmalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl hexadecylmalonate

CAS RN

41433-81-2
Record name 1,3-Diethyl 2-hexadecylpropanedioate
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Record name Diethyl cetylmalonate
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Record name 41433-81-2
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Record name Diethyl cetylmalonate
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Record name Diethyl hexadecylmalonate
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Record name DIETHYL CETYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Pugia, BE Knudsen, RA Bartsch - The Journal of Organic …, 1987 - ACS Publications
… A solution of diethyl hexadecylmalonate (5.0 g, 16.6 mmol) and Mel (14.2 g, 97 mmol) in 25 mL of CH2C12 was stirred with tetra-n-butylammonium chloride (11.3 g, 50 mmol) and …
Number of citations: 10 pubs.acs.org
A Razzuk, ER Biehl - The Journal of Organic Chemistry, 1987 - ACS Publications
… A solution of diethyl hexadecylmalonate (5.0 g, 16.6 mmol) and Mel (14.2 g, 97 mmol) in 25 mL of CH2C12 was stirred with tetra-n-butylammonium chloride (11.3 g, 50 mmol) and …
Number of citations: 40 pubs.acs.org
P Comba, W Goll, B Nuber… - European journal of …, 1998 - Wiley Online Library
The syntheses of N,N′‐bis‐[(2‐pyridylmethyl)]‐1,3‐diamidopropane (papH 2 ) and N,N′‐bis‐[(2‐pyridylmethyl)]‐1,3‐diamido‐2‐hexadecylpropane (C 16 papH 2 ) are reported …
JA Riggs - 1998 - search.proquest.com
A series of boron acids, quaternary ammonium salts, and ruthenium (II) bipyridyl metallocenes were evaluated as organic liquid membrane transport carriers for saccharides and …
Number of citations: 0 search.proquest.com
FW Hoyt - 1940 - search.proquest.com
A Thesis Submitted to the Graduate Faculty Page 1 "HE PHENOMIERON OP HOMOLOGY ITH ShS LONGCHAINED ALEPHATIG COMPOTRD3 by Pred W. Hoyt A Thesis Submitted to …
Number of citations: 4 search.proquest.com
CH n'Ci2H25 - 1987
Number of citations: 0

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